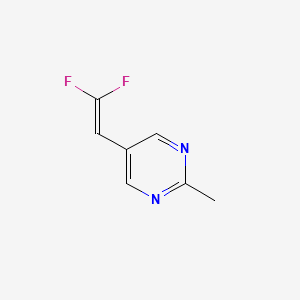![molecular formula C6H11FN2O B6605783 rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea CAS No. 2411312-94-0](/img/structure/B6605783.png)
rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1s,3r)-3-fluoro-3-methylcyclobutyl]urea, or FMCBU, is a cyclic urea derivative with a fluorinated cyclobutyl ring. It has been studied for its potential applications in medicinal chemistry, particularly in the areas of drug design and synthesis. FMCBU is a small molecule that can be used to modify the structure of other molecules, and it has been used in various research projects to study the structure and function of proteins.
作用機序
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used to modify the structure of proteins and to improve the solubility of drugs. The mechanism of action of FMCBU is not yet fully understood, but it is believed to involve the formation of a covalent bond between the cyclobutyl ring and the target molecule. This covalent bond is thought to be responsible for the modification of the target molecule’s structure and/or activity.
Biochemical and Physiological Effects
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used to modify the structure of proteins and to improve the solubility of drugs. The biochemical and physiological effects of FMCBU are not yet fully understood, but it is believed to have an effect on the activity of enzymes, the structure of proteins, and the solubility of drugs.
実験室実験の利点と制限
FMCBU has several advantages and limitations when used in lab experiments. One advantage is that it is a small molecule, which makes it easier to work with and manipulate. Additionally, FMCBU is relatively non-toxic and has a low melting point, which makes it easier to work with in a laboratory setting. However, FMCBU is also relatively unstable and can be easily degraded by heat or light.
将来の方向性
There are several potential future directions for research involving FMCBU. One potential direction is to explore the potential applications of FMCBU in drug design. Additionally, further research could be done to understand the mechanism of action of FMCBU and to develop methods for its synthesis. Additionally, further research could be done to understand the biochemical and physiological effects of FMCBU and to identify potential therapeutic applications. Finally, further research could be done to explore the potential of FMCBU to modify the structure of proteins and to improve the solubility of drugs.
合成法
FMCBU can be synthesized from a variety of starting materials, including 4-fluoro-3-methylcyclobutanol, 4-fluoro-3-methylcyclobutyl bromide, and 4-fluoro-3-methylcyclobutyl chloride. The synthesis of FMCBU involves the condensation of a 4-fluoro-3-methylcyclobutyl derivative with urea or a related compound. The reaction is catalyzed by an acid or base, and the product can be isolated by column chromatography or other methods.
科学的研究の応用
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used in various research projects to study the structure and function of proteins, as well as to modify the structure of other molecules. FMCBU has been used to study the structure and function of enzymes, to modify the structure of proteins, and to improve the solubility of drugs. In addition, FMCBU has been used to study the structure of peptides, to modify the structure of proteins, and to improve the activity of drugs.
特性
IUPAC Name |
(3-fluoro-3-methylcyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c1-6(7)2-4(3-6)9-5(8)10/h4H,2-3H2,1H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWXMFXVHWAQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)
![tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)


![N',3-dihydroxy-4-{5-[methyl(prop-2-yn-1-yl)amino]pentyl}pyridine-2-carboximidamide](/img/structure/B6605752.png)

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B6605770.png)
![methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride](/img/structure/B6605790.png)
![ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B6605798.png)
